molecular formula C13H9NOS B8447979 2-[p-(2-Thenoyl)phenyl]acetonitrile

2-[p-(2-Thenoyl)phenyl]acetonitrile

Cat. No. B8447979
M. Wt: 227.28 g/mol
InChI Key: AOGANZNOPOBIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[p-(2-Thenoyl)phenyl]acetonitrile is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

2-[4-(thiophene-2-carbonyl)phenyl]acetonitrile

InChI

InChI=1S/C13H9NOS/c14-8-7-10-3-5-11(6-4-10)13(15)12-2-1-9-16-12/h1-6,9H,7H2

InChI Key

AOGANZNOPOBIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5.9 parts of sodium cyanide in 40 parts of dimethyl sulfoxide is heated to 60° C and there are added at once 11.3 parts of α-bromo-p-tolyl 2-thienyl ketone (exothermic reaction: temperature rises to 100° C). The whole is stirred for 2 hours at 60° C. After cooling, the reaction mixture is poured onto water and the product is extracted three times with 450 parts of chloroform. The combined extracts are washed twice with 200 parts of water, dried and evaporated. The dark-coloured residual tar is extracted several times with ether. The combined ether extracts are stirred with activated charcoal, filtered and evaporated. The residue is triturated in petroleumether (solid carbon dioxide) and the whole is evaporated, yielding 2-[p-(2-thenoyl)phenyl] acetonitrile as a residue.
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Synthesis routes and methods II

Procedure details

A mixture of 5.9 parts of sodium cyanide in 40 parts of dimethyl sulfoxide is heated to 60° C and there are added at once 9.5 parts of α-chloro-p-tolyl 2-thienyl ketone (exothermic reaction: temperature rises to 100° C). The whole is stirred for 2 hours at 60° C. After cooling, the reaction mixture is poured onto water and the product is extracted three times with 450 parts of chloroform. The combined extracts are washed twice with 200 parts of water, dried and evaporated. The dark-coloured residual tar is extracted five times with ether; the combined ether extracts are stirred with activated charcoal, filtered and evaporated. The residue is triturated in petroleumether (solid carbon dioxide) and the whole is evaporated, yielding 2-[p-(2-thenoyl)phenyl]acetonitrile as a residue.
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